molecular formula C12H10FLiN2O2 B2524494 Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-49-9

Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2524494
CAS No.: 2197057-49-9
M. Wt: 240.16
InChI Key: WWHIVETYSJICJC-UHFFFAOYSA-M
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Description

Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the molecular formula C12H10FLiN2O2 and a molecular weight of 240.16. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. This process can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are designed to be compatible with a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .

Chemical Reactions Analysis

Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate can be compared with other similar compounds, such as:

  • Lithium 1-cyclobutyl-5-chloro-1H-benzo[d]imidazole-2-carboxylate
  • Lithium 1-cyclobutyl-5-bromo-1H-benzo[d]imidazole-2-carboxylate
  • Lithium 1-cyclobutyl-5-iodo-1H-benzo[d]imidazole-2-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the imidazole ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .

Properties

IUPAC Name

lithium;1-cyclobutyl-5-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2.Li/c13-7-4-5-10-9(6-7)14-11(12(16)17)15(10)8-2-1-3-8;/h4-6,8H,1-3H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHIVETYSJICJC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC(C1)N2C3=C(C=C(C=C3)F)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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